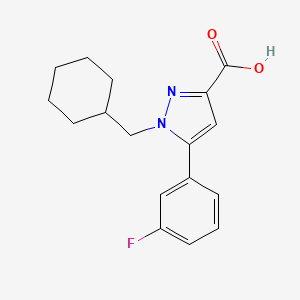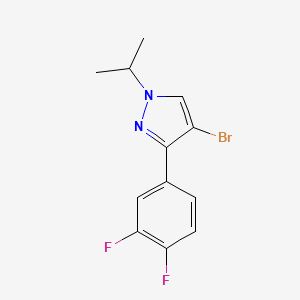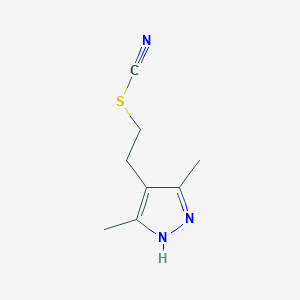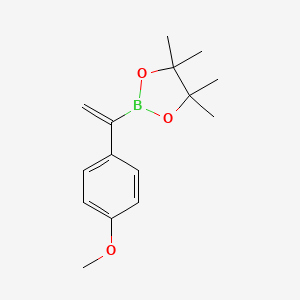
1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexylmethyl group, a fluorophenyl group, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
The synthesis of 1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the cyclohexylmethyl group: This can be done using a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction pathway but can include alcohols, amines, and substituted pyrazoles.
Aplicaciones Científicas De Investigación
1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 1-(Cyclohexylmethyl)-5-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid include:
1-Cyclohexyl-3-(3-fluorophenyl)-1-isopropylurea:
Other fluorophenyl-pyrazole derivatives: These compounds may have different substituents on the pyrazole ring or phenyl group, leading to variations in their chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C17H19FN2O2 |
|---|---|
Peso molecular |
302.34 g/mol |
Nombre IUPAC |
1-(cyclohexylmethyl)-5-(3-fluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H19FN2O2/c18-14-8-4-7-13(9-14)16-10-15(17(21)22)19-20(16)11-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11H2,(H,21,22) |
Clave InChI |
LWVBJRRIUTVWAV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN2C(=CC(=N2)C(=O)O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Diethyl [2-(acryloylamino)ethyl]phosphonate](/img/structure/B12069902.png)




![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)
![Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro-](/img/structure/B12069938.png)

